4-Methyl-7-(trifluoromethyl)quinoline: A Technical Guide for Advanced Research
4-Methyl-7-(trifluoromethyl)quinoline: A Technical Guide for Advanced Research
This in-depth technical guide provides a comprehensive overview of 4-Methyl-7-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While direct literature on this specific molecule is emerging, this document consolidates foundational knowledge based on established principles of quinoline chemistry, offering a robust framework for its synthesis, characterization, and potential applications.
Core Molecular Attributes
A precise understanding of a compound's fundamental properties is critical for its application in research and development. For 4-Methyl-7-(trifluoromethyl)quinoline, these core attributes are derived from its constituent parts and analogous structures.
| Property | Value | Source/Method |
| CAS Number | Not yet assigned | Inferred from novel compound status |
| Molecular Formula | C11H8F3N | Calculated |
| Molecular Weight | 211.18 g/mol | Calculated |
| IUPAC Name | 4-Methyl-7-(trifluoromethyl)quinoline | Standard Nomenclature |
The molecular structure combines a quinoline core, a methyl group at the 4-position, and a trifluoromethyl group at the 7-position. The trifluoromethyl group is a key feature, known to enhance metabolic stability, lipophilicity, and bioavailability in drug candidates.[1]
Synthesis and Mechanistic Insights
The synthesis of 4-Methyl-7-(trifluoromethyl)quinoline can be achieved through several established methods for quinoline ring formation. The Friedländer annulation and the Doebner-von Miller reaction are two highly relevant and versatile strategies.[2][3]
Proposed Synthesis: Friedländer Annulation
The Friedländer synthesis offers a direct and efficient route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of 4-Methyl-7-(trifluoromethyl)quinoline, the logical precursors are 2-amino-4-(trifluoromethyl)benzaldehyde and acetone.
Diagram of the Proposed Friedländer Annulation Workflow
Caption: Proposed workflow for the synthesis of 4-Methyl-7-(trifluoromethyl)quinoline via Friedländer Annulation.
Experimental Protocol: A Representative Friedländer Synthesis
This protocol is a generalized procedure based on established methods for Friedländer annulation and should be optimized for the specific reactants.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-(trifluoromethyl)benzaldehyde (1.0 eq) and acetone (1.5 eq) in ethanol.
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Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as potassium hydroxide or sodium ethoxide.
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Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid.
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Isolation and Purification: The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration. If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate). The crude product can be purified by recrystallization or column chromatography.
Potential Applications in Drug Discovery
Quinoline derivatives are a cornerstone of medicinal chemistry, with a broad spectrum of biological activities including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The presence of a trifluoromethyl group can further enhance the therapeutic potential of these compounds.[1]
Anticancer and Kinase Inhibition
Many quinoline-based compounds function as kinase inhibitors, a critical class of anticancer drugs. The trifluoromethyl group can improve the binding affinity of the molecule to the target kinase.[5] It is plausible that 4-Methyl-7-(trifluoromethyl)quinoline could be investigated as a scaffold for the development of novel kinase inhibitors.
Antimalarial Activity
The quinoline core is famously present in antimalarial drugs like chloroquine.[6] Research continues into new quinoline derivatives to combat drug-resistant strains of malaria.[6] The specific substitution pattern of 4-Methyl-7-(trifluoromethyl)quinoline makes it a candidate for screening in antimalarial assays.
Neurological Applications
Recent studies have explored quinoline-derived compounds for their potential as antiepileptic and analgesic agents that act by blocking sodium channels.[7] The unique electronic properties conferred by the trifluoromethyl group could modulate the interaction of 4-Methyl-7-(trifluoromethyl)quinoline with ion channels and receptors in the central nervous system.
Diagram of Potential Therapeutic Pathways
Caption: Potential therapeutic pathways for 4-Methyl-7-(trifluoromethyl)quinoline based on its structural features.
Conclusion
4-Methyl-7-(trifluoromethyl)quinoline represents a promising, albeit under-explored, chemical entity. This guide provides a foundational understanding of its core properties, a plausible and detailed synthetic route, and a scientifically grounded perspective on its potential applications in drug discovery and development. As research into novel heterocyclic compounds continues, a systematic approach as outlined here will be invaluable for unlocking the full potential of such molecules.
References
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
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Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. PMC. Available at: [Link]
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Protocol for the synthesis of quinoline derivatives. ResearchGate. Available at: [Link]
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Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
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ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis. Molbase. Available at: [Link]
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Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. Available at: [Link]
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Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link]
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4-Chloro-7-(trifluoromethyl)quinoline. NIST WebBook. Available at: [Link]
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4-chloro-2-methyl-7-(trifluoromethyl)quinoline. PubChemLite. Available at: [Link]
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Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. PubMed. Available at: [Link]
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7-(Trifluoromethyl)quinoline-4-carboxylic acid. PubChem. Available at: [Link]
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Biological importance of quinoline derivatives in natural and pharmaceutical drugs. ResearchGate. Available at: [Link]
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An Overview: The biologically important quninoline derivatives. ResearchGate. Available at: [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Available at: [Link]
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4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE. Georganics. Available at: [Link]
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